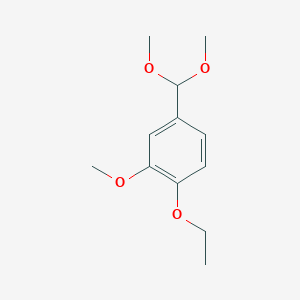![molecular formula C14H20O5 B14363327 1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol CAS No. 91471-10-2](/img/structure/B14363327.png)
1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol is an organic compound characterized by its unique chemical structure, which includes a methoxy group, an oxane ring, and a phenyl group
Méthodes De Préparation
The synthesis of 1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol typically involves multiple steps, including the formation of the oxane ring and the introduction of the methoxy and phenyl groups. Common synthetic routes may involve the use of reagents such as methanol, phenol, and oxirane under specific reaction conditions. Industrial production methods often employ catalytic processes to enhance yield and efficiency.
Analyse Des Réactions Chimiques
1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or amines replace specific functional groups in the compound.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as an antioxidant or anti-inflammatory agent.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to donate electrons and neutralize free radicals. Additionally, its anti-inflammatory effects could be linked to the inhibition of pro-inflammatory enzymes and cytokines.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol stands out due to its unique combination of functional groups and structural features. Similar compounds include:
4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol: Shares the methoxy and phenyl groups but differs in the presence of a propenyl group.
3,4,5-trihydroxy-6-{1-methoxy-1,3-dioxo-3-[(3,4,5-trihydroxy-6-{[5-hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}oxan-2-yl)methoxy]propan-2-yl}oxane-2-carboxylic acid: Contains multiple hydroxyl groups and a more complex structure.
Propriétés
Numéro CAS |
91471-10-2 |
|---|---|
Formule moléculaire |
C14H20O5 |
Poids moléculaire |
268.30 g/mol |
Nom IUPAC |
1-[3-methoxy-4-(oxan-2-yloxy)phenyl]ethane-1,2-diol |
InChI |
InChI=1S/C14H20O5/c1-17-13-8-10(11(16)9-15)5-6-12(13)19-14-4-2-3-7-18-14/h5-6,8,11,14-16H,2-4,7,9H2,1H3 |
Clé InChI |
WWTMRXLYXRIGTG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C(CO)O)OC2CCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


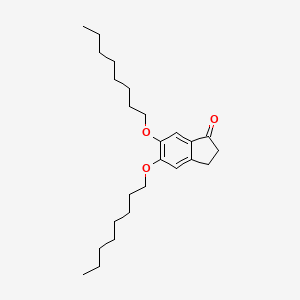
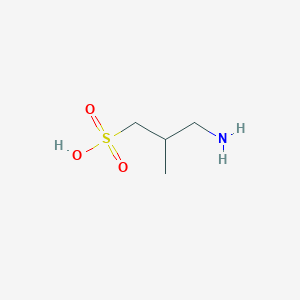
![6-Methoxy-2',4,4,4'-tetramethyl-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14363279.png)
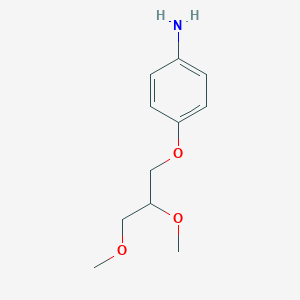
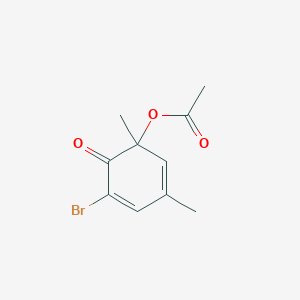
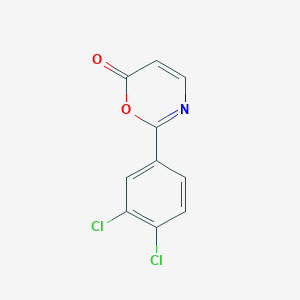
![N~1~,N~4~-Bis[(dimethylamino)methyl]butanediamide](/img/structure/B14363300.png)
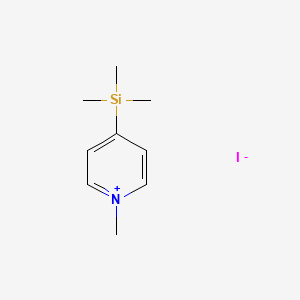
![[(E)-(2-bromo-1-phenylethylidene)amino] benzoate](/img/structure/B14363307.png)
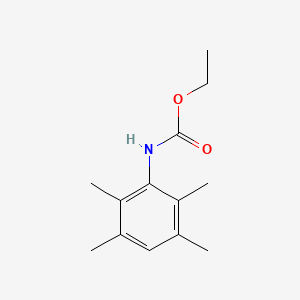
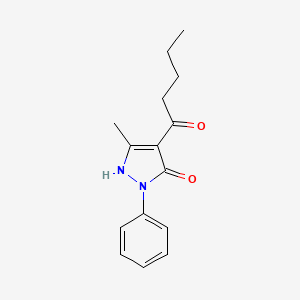
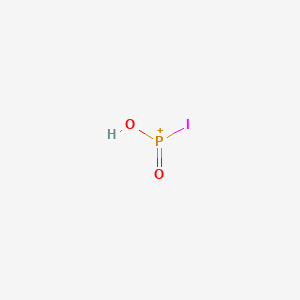
![1-Dodecanamine, N-[2-[2-(2-butoxyethoxy)ethoxy]ethyl]-](/img/structure/B14363333.png)
